2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that enable the formation of the desired molecular structure. For instance, various carboxylic esters have been synthesized from nearly equimolar amounts of carboxylic acids and alcohols using nitrobenzoic anhydride derivatives and triethylamine in the presence of a catalytic amount of 4-(dimethylamino)pyridine, demonstrating the versatility of similar molecular frameworks in synthetic chemistry (Shiina et al., 2002).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray crystallography to reveal the spatial arrangement of atoms within a molecule. For example, studies on related molecules have shown specific dihedral angles between substituent groups and the planar phenyl moiety, indicating how different functional groups influence the overall molecular geometry (Jedrzejas et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of the compound under discussion involves interactions with various reagents and conditions leading to transformation or formation of new compounds. For instance, the electrochemical reduction of nitrobenzophenone derivatives has been thoroughly investigated, showing the stepwise reduction process and the impact of medium pH on reaction pathways (Laviron et al., 1994).
Physical Properties Analysis
The physical properties of a chemical compound, such as melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments. Research on similar compounds has involved detailed characterization, including spectroscopic analysis and crystallography, to elucidate such properties (Lu & He, 2012).
Chemical Properties Analysis
The chemical properties of "2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone" include its reactivity with other chemicals, its potential as a catalyst or reactant in organic synthesis, and its stability under various conditions. For example, the use of 4-(dimethylamino)pyridine N-oxide (DMAPO) as a nucleophilic catalyst in peptide coupling reactions with nitrobenzoic anhydride highlights the compound's utility in facilitating bond formation between carboxylic acids and amines or alpha-amino acids (Shiina et al., 2008).
Future Directions
properties
IUPAC Name |
2-[4-(dimethylamino)-2-hydroxybenzoyl]-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-17(2)9-3-6-12(14(19)8-9)15(20)11-5-4-10(18(23)24)7-13(11)16(21)22/h3-8,19H,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRWAMBIGMTQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403031 | |
Record name | 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-4'NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone | |
CAS RN |
166442-35-9 | |
Record name | 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-4'NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.